Lysolipin I
Übersicht
Beschreibung
Lysolipin I is a broad-spectrum antibiotic agent . It is a glycopeptide synthesis inhibitor and has been found to be cytotoxic . It is sourced from Streptomyces violaceoniger .
Synthesis Analysis
Inspired by the potent polycyclic xanthone antibiotic lysolipin I, a general study on asymmetric dihydroxylation reactions of variously substituted isoquinolinones was performed . Different isoquinolinones were efficiently prepared, either by a Pomeranz–Fritsch type condensation or a Curtius rearrangement .Molecular Structure Analysis
The lysolipin molecule is a large aromatic polyketide . The chemical structure and isotope feeding studies indicate an extensive degree of post-PKS oxidative modification . These modifications include the formation of a xanthone structure which is rarely observed in natural products of bacterial origin .Chemical Reactions Analysis
The lysolipin molecule undergoes an extensive degree of post-PKS oxidative modification . The Lysolipin I and Lysolipin X present similar structures: Lysolipin I is easily transformed by a dehydration to Lysolipin X which through low pH and light, producing the aromatic ring C .Physical And Chemical Properties Analysis
Lysolipin I is soluble in methylene chloride, DMSO, or chloroform . After reconstitution, it should be protected from light at -20°C .Wissenschaftliche Forschungsanwendungen
1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri
- Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
- Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
- Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .
2. Antimicrobial and Anti-tumor Agent
- Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
- Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .
3. Glycopeptide Synthesis Inhibitor
1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri
- Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
- Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
- Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .
2. Antimicrobial and Anti-tumor Agent
- Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
- Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .
3. Glycopeptide Synthesis Inhibitor
1. Antimicrobial Compound Against Xanthomonas Citri Subsp. Citri
- Summary of Application : Lysolipin I has been used as an antimicrobial compound against Xanthomonas citri subsp. citri, a gram-negative bacterial pathogen that causes Citrus Canker disease, leading to significant economic losses in citrus production worldwide .
- Methods of Application : The antimicrobial activity of Lysolipin I was tested against different strains of Xanthomonas citri subsp. citri. The crude extract of Streptomyces sp. Caat 1-54, which showed the highest antibiotic activity against Xcc, was dereplicated by LC–MS/MS .
- Results or Outcomes : Lysolipin I showed a MIC (minimum inhibitory concentration) around 0.4–0.8 µg/mL. The preventive and curative effects of the optimized crude extract obtained by experimental design of Caat-1-54 against citrus canker were evaluated in potted ‘Pera’ sweet orange nursery trees .
2. Antimicrobial and Anti-tumor Agent
- Summary of Application : Lysolipin I, isolated in Tübingen in 1975 by Hans Zähner’s group, is a potent antimicrobial and anti-tumor agent .
- Methods of Application : The molecular target of Lysolipin I is not yet clearly identified. There are strong indications that Lysolipin I interacts with components of the bacterial cell envelope .
3. Glycopeptide Synthesis Inhibitor
Zukünftige Richtungen
There is ongoing research into the biosynthesis of Lysolipin and its impact on bacterial survival . Additionally, new polyphenolic tridecaketides have been produced by expressing the lysolipin minimal PKS II in Streptomyces albus . This research expands the structural repertoire of bioactive naphthacene quinones and could lead to the discovery of new chemical entities in drug discovery .
Eigenschaften
IUPAC Name |
(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOMIZJYHXSRLV-MVHMQXOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207855 | |
Record name | Lysolipin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysolipin I | |
CAS RN |
59113-57-4 | |
Record name | Lysolipin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysolipin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.